

# Technical Guide: Spectroscopic Validation of 5-Chloro-2,N-dimethylbenzamide

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## Compound of Interest

Compound Name: 5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652

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## Introduction & Structural Context[1][2][3][4][5][6][7][8]

**5-Chloro-2,N-dimethylbenzamide** (C<sub>10</sub>H<sub>12</sub>ClNO) is a critical scaffold in medicinal chemistry, particularly as an intermediate for anthranilic diamide insecticides and various kinase inhibitors. Structurally, it features a benzamide core substituted with a chlorine atom at the 5-position and a methyl group at the 2-position (ortho to the carbonyl). The N-methyl group introduces secondary amide characteristics, distinct from its primary or N,N-dimethyl analogs.

Accurate characterization requires distinguishing this isomer from its regioisomers (e.g., 4-chloro-2-methyl) and validating the integrity of the amide bond formation from the parent 5-chloro-2-methylbenzoic acid.

## Structural Analysis & Connectivity[1]

- Core: Benzene ring with 1,2,5-substitution pattern.
- Electronic Effects:
  - Cl (Pos 5): Inductive electron-withdrawing, weak resonance donation. Deshields ortho protons (H4, H6).
  - Me (Pos 2): Weakly electron-donating. Sterically crowds the amide bond, potentially inducing rotamers in NMR at low temperatures.

- Amide (Pos 1): Electron-withdrawing.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][9][10] Experimental Protocol

Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of  $\text{CDCl}_3$  (Chloroform-d) containing 0.03% TMS as an internal standard. Ensure the sample is free of paramagnetic impurities (e.g., residual Cu catalysts from synthesis). Acquisition Parameters:

- $^1\text{H}$  Frequency: 400 MHz or higher.[1]
- Temperature: 298 K (Ambient). Note: Broadening of N-Me or Ar-Me signals may occur due to restricted rotation; heating to 323 K can sharpen signals.

### $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

The aromatic region displays a characteristic ABC-like splitting pattern modified by the 1,2,5-substitution.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Insight
7.38	Doublet (d)	1H	J = 2.1	H-6	Ortho to C=O; deshielded by carbonyl anisotropy.
7.24	dd	1H	J = 8.2, 2.1	H-4	Para to Me; coupling to H-3 and H-6.
7.12	Doublet (d)	1H	J = 8.2	H-3	Ortho to Ar-Me; shielded relative to H-4/H-6.
5.85	Broad (br s)	1H	-	N-H	Exchangeable; shift is concentration-dependent.
2.98	Doublet (d)	3H	J = 4.8	N-CH <sub>3</sub>	Couples with NH; collapses to singlet on D <sub>2</sub> O shake.
2.38	Singlet (s)	3H	-	Ar-CH <sub>3</sub>	Diagnostic singlet for ortho-toluyyl group.

### <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Shift ( $\delta$ , ppm)	Type	Assignment	Notes
169.2	Cq	C=O	Amide carbonyl.
137.5	Cq	C-1	Ipsos to carbonyl.
135.1	Cq	C-2	Ipsos to Methyl.
131.8	Cq	C-5	Ipsos to Chlorine.
130.9	CH	C-3	Aromatic methine.
130.2	CH	C-4	Aromatic methine.
127.4	CH	C-6	Aromatic methine.
26.8	CH <sub>3</sub>	N-CH <sub>3</sub>	N-Methyl carbon.
19.4	CH <sub>3</sub>	Ar-CH <sub>3</sub>	Aryl-Methyl carbon.

## Infrared (IR) Spectroscopy[4][5][8][11]

Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.

- 3285 cm<sup>-1</sup> (m): $\nu$ (N-H) stretching. Sharp band indicating secondary amide.
- 1642 cm<sup>-1</sup> (s): $\nu$ (C=O) Amide I band. Lower frequency than esters due to resonance.
- 1548 cm<sup>-1</sup> (s): $\delta$ (N-H) +  $\nu$ (C-N) Amide II band. Diagnostic for secondary amides (absent in tertiary amides).
- 1095 cm<sup>-1</sup> (m): $\nu$ (Ar-Cl) Chlorobenzene ring vibration.
- 815 cm<sup>-1</sup> (s): $\gamma$ (C-H) Out-of-plane bending; indicative of 1,2,5-trisubstituted benzene (isolated H vs adjacent 2H).

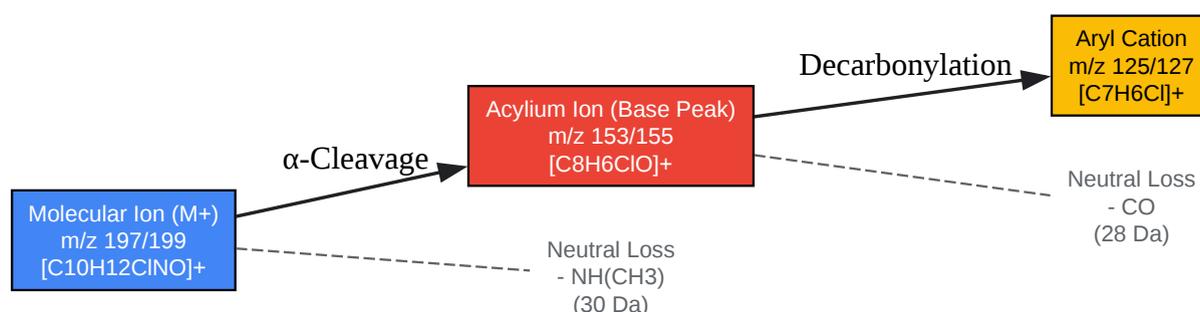
## Mass Spectrometry (MS)[1][8]

### Fragmentation Pathway (EI, 70 eV)

The mass spectrum is dominated by the stability of the benzoyl cation (acylium ion) formed after the loss of the amino group.

- Molecular Ion ( $M^+$ ):  $m/z$  197 ( $^{100\%}$ ) and 199 ( $^{33\%}$ ). The 3:1 ratio confirms the presence of one Chlorine atom.
- Base Peak ( $M - NHCH_3$ ):  $m/z$  153/155.
  - Mechanism: [2][3][1][4]  
  
-cleavage of the amide bond yields the 5-chloro-2-methylbenzoyl cation. This is the most abundant ion.
- Secondary Fragment ( $M - Cl$ ):  $m/z$  162. Loss of radical  $Cl\cdot$  (less common in EI than -cleavage).
- Aryl Cation:  $m/z$  125/127. Loss of CO from the acylium ion ( $153 - 28$ ).

## Visualization of Fragmentation

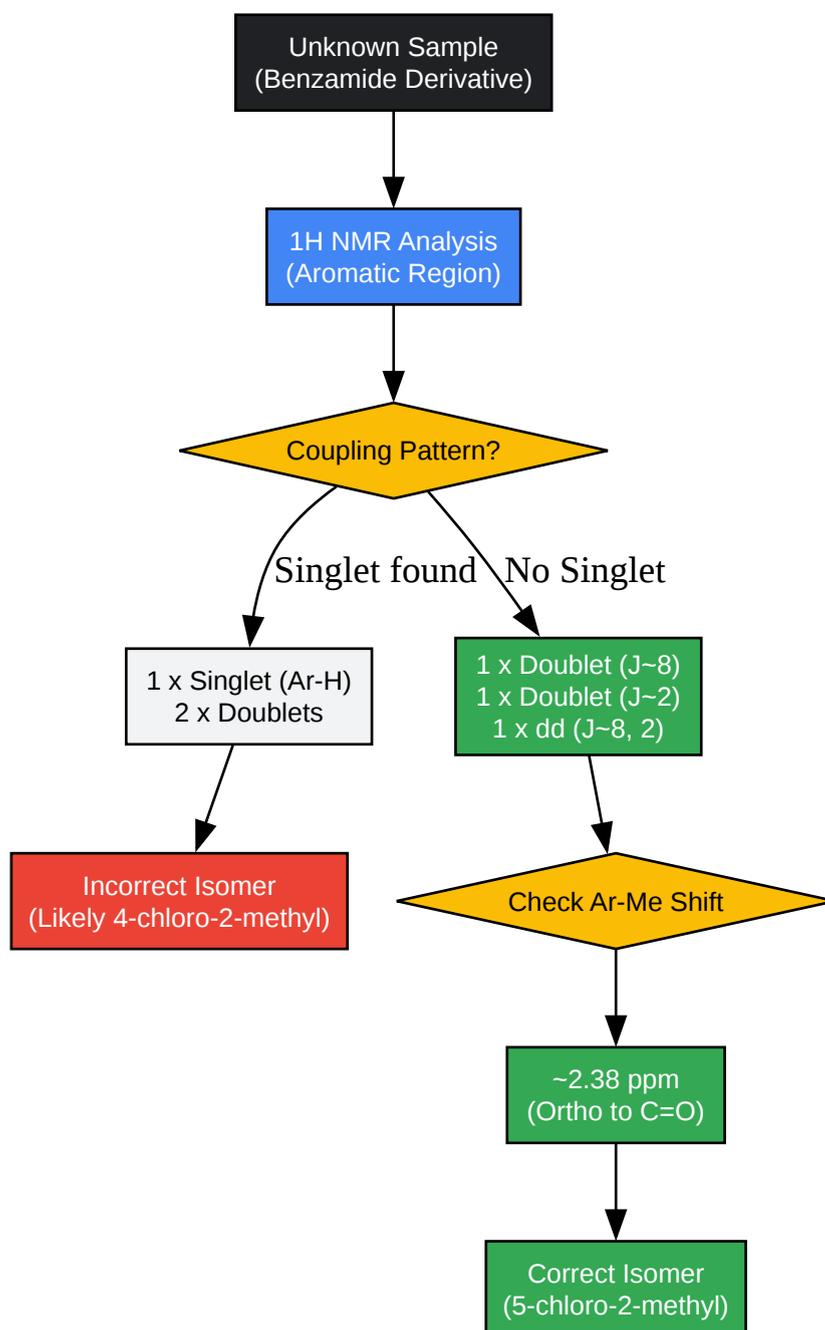


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Caption: Electron Ionization (EI) fragmentation pathway showing the formation of the diagnostic acylium base peak.

## Logic & Validation Workflow

To ensure the synthesized compound is indeed the 5-chloro-2-methyl isomer and not a regioisomer (e.g., 4-chloro-2-methyl), follow this logic flow:



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Caption: NMR decision tree for distinguishing the 5-chloro-2-methyl isomer from common byproducts.

## Quality Control (QC) Criteria

For pharmaceutical release testing, the following specifications are recommended:

- $^1\text{H}$  NMR Purity: >98% (No unreacted methylamine signals at 2.4 ppm).
- Residual Solvent:  $\text{CDCl}_3$  peak at 7.26 ppm must be distinct from H-4/H-6.
- Water Content:  $\text{H}_2\text{O}$  peak in  $\text{CDCl}_3$  typically appears  $\sim 1.56$  ppm; ensure it does not overlap with aliphatic signals.

## References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
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- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [\[Link\]](#) (Reference for chemical shift prediction logic).

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Long-Range Olefin Isomerization Catalyzed by Palladium(0) Nanoparticles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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